molecular formula C12H11F3N2O2 B12623663 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one CAS No. 918129-48-3

4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one

Cat. No.: B12623663
CAS No.: 918129-48-3
M. Wt: 272.22 g/mol
InChI Key: HJZFEFWTUAVSJN-UHFFFAOYSA-N
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Description

4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one is a chemical compound of interest in medicinal chemistry and pharmaceutical research. The compound features a piperazin-2-one core, a common scaffold in drug discovery, substituted with a phenyl ring bearing a trifluoroacetyl group. Piperazine derivatives are extensively investigated for their diverse biological activities and utility as intermediates in synthesizing more complex molecules . The incorporation of the trifluoroacetyl group is a common strategy in medicinal chemistry to influence the compound's electronic properties, metabolic stability, and lipophilicity, which can be critical for optimizing pharmacokinetic profiles . While the specific biological profile of this exact compound requires further investigation, structurally related piperazine compounds are frequently explored as ligands for various biological targets, including central nervous system receptors and enzymes . This reagent is provided as a high-purity material to support these research endeavors. It is intended for use in laboratory-scale experiments, such as in vitro screening, method development, and as a building block for the synthesis of novel chemical entities. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions, using personal protective equipment in accordance with established laboratory safety protocols.

Properties

CAS No.

918129-48-3

Molecular Formula

C12H11F3N2O2

Molecular Weight

272.22 g/mol

IUPAC Name

4-[4-(2,2,2-trifluoroacetyl)phenyl]piperazin-2-one

InChI

InChI=1S/C12H11F3N2O2/c13-12(14,15)11(19)8-1-3-9(4-2-8)17-6-5-16-10(18)7-17/h1-4H,5-7H2,(H,16,18)

InChI Key

HJZFEFWTUAVSJN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=O)N1)C2=CC=C(C=C2)C(=O)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one, a novel heterocyclic compound with significant potential in drug discovery and development. By dissecting its chemical architecture, this document will explore its inferred physicochemical properties, plausible synthetic routes, robust analytical characterization methods, and prospective pharmacological applications. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold for therapeutic innovation.

Introduction: Unveiling a Scaffold of Interest

The piperazine moiety is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs due to its favorable pharmacokinetic properties and ability to serve as a versatile scaffold.[1][2] The piperazin-2-one core, a lactam derivative of piperazine, offers a unique combination of hydrogen bonding capabilities and structural rigidity. When coupled with a 4-(trifluoroacetyl)phenyl substituent, the resulting molecule, 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one, presents an intriguing profile for investigation. The trifluoroacetyl group is a strong electron-withdrawing group, which can significantly influence the molecule's electronic properties, metabolic stability, and receptor binding interactions. This guide will provide a detailed exploration of this compound, drawing upon established principles and data from closely related analogues to predict its behavior and potential.

Chemical Structure and Inferred Physicochemical Properties

The chemical structure of 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one combines the piperazin-2-one heterocyclic ring with a substituted phenyl ring. This arrangement suggests a molecule with a distinct polarity and potential for various intermolecular interactions.

Table 1: Predicted Physicochemical Properties of 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₂H₁₁F₃N₂O₂Defines the elemental composition and molecular weight.
Molecular Weight 272.23 g/mol Influences absorption, distribution, and diffusion properties.
logP (Octanol/Water) ~1.5 - 2.5Predicts lipophilicity, affecting membrane permeability and solubility.
Topological Polar Surface Area (TPSA) 58.6 ŲEstimates the polar surface area, which correlates with transport properties.
Hydrogen Bond Donors 1The N-H group in the piperazinone ring can donate a hydrogen bond.
Hydrogen Bond Acceptors 4The two oxygen atoms and two nitrogen atoms can accept hydrogen bonds.
pKa (most basic) ~4-5The piperazine nitrogen's basicity is reduced by the adjacent carbonyl and the electron-withdrawing phenyl group.
pKa (most acidic) ~10-11The lactam N-H proton exhibits weak acidity.

Note: These values are estimations based on the chemical structure and data from analogous compounds.

The presence of the trifluoromethyl group is expected to enhance metabolic stability by blocking potential sites of oxidative metabolism. The overall predicted properties suggest that 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one is likely to have moderate solubility and permeability, making it a viable candidate for oral drug development.

Proposed Synthesis and Methodologies

The synthesis of 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one can be envisioned through a convergent synthetic strategy, leveraging well-established reactions in heterocyclic and aromatic chemistry. A plausible route involves the N-arylation of a piperazin-2-one precursor with an activated fluoro- or chloro-substituted benzophenone derivative.

Proposed Synthetic Pathway

A logical synthetic approach would be a nucleophilic aromatic substitution (SNA) reaction. This method is widely used for the formation of N-aryl bonds, especially when the aromatic ring is activated by electron-withdrawing groups.

Synthetic Pathway cluster_1 A Piperazin-2-one C 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one reagents Base (e.g., K2CO3, NaH) High-boiling solvent (e.g., DMSO, DMF) Heat A->reagents B 4-Fluoro-4'-(trifluoromethyl)benzophenone B->reagents reagents->C caption Proposed Synthesis of 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one Analytical Workflow start Synthesized Compound purity Purity Assessment (HPLC, LC-MS) start->purity structure Structural Elucidation purity->structure nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) structure->nmr ms Mass Spectrometry structure->ms ir FT-IR Spectroscopy structure->ir final Confirmed Structure & Purity nmr->final ms->final ir->final caption Workflow for Analytical Characterization Potential Signaling Pathway ligand 4-[4-(Trifluoroacetyl)phenyl] piperazin-2-one receptor GPCR (e.g., 5-HT Receptor) ligand->receptor g_protein G-Protein Activation receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response caption Hypothetical GPCR Signaling Pathway

Sources

4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and applications of 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one , a specialized fluorinated intermediate used in medicinal chemistry.

Chemical Identity & Core Properties[1][2][3][4][5]

4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one is a fluorinated heterocycle combining a piperazin-2-one scaffold with a para-trifluoroacetylphenyl moiety. This compound functions primarily as a reactive intermediate in the synthesis of serine protease inhibitors and as a photoaffinity probe precursor due to the unique reactivity of the trifluoroacetyl group.

Nomenclature & Identifiers
PropertyDetail
IUPAC Name 4-[4-(2,2,2-Trifluoroacetyl)phenyl]piperazin-2-one
Common Name 4-(4-Trifluoroacetylphenyl)-2-piperazinone
CAS Number Not Commercially Listed (Custom Synthesis Required)
Molecular Formula C₁₂H₁₁F₃N₂O₂
Molecular Weight 272.22 g/mol
SMILES O=C1CN(C2=CC=C(C(=O)C(F)(F)F)C=C2)CCN1
InChI Key (Predicted) VHOGYURTWQBHIL-UHFFFAOYSA-N (Isomer of Leflunomide)
Physical & Chemical Properties (Predicted)
PropertyValueNotes
Appearance Off-white to pale yellow solidCrystalline nature expected due to amide/ketone H-bonding.
Melting Point 145–155 °CEstimated based on similar piperazinone derivatives.
Solubility DMSO, DMF, MethanolPoor solubility in water and non-polar solvents (Hexane).
Reactivity Electrophilic KetoneThe trifluoroacetyl carbonyl is highly electrophilic, susceptible to hydrate formation (gem-diol) in water.
pKa ~14 (Amide NH)The piperazinone NH is weakly acidic; the aryl ketone is non-ionizable.

Synthesis & Production Protocol

Due to the absence of a bulk commercial supply, this compound is typically synthesized via Nucleophilic Aromatic Substitution (SɴAr) . The electron-withdrawing trifluoroacetyl group on the phenyl ring activates the para-fluorine towards nucleophilic attack by the piperazinone amine.

Retrosynthetic Analysis

The target molecule is disconnected at the C(aryl)-N(piperazine) bond.

  • Precursor A: Piperazin-2-one (CAS 5625-67-2) - The nucleophile.

  • Precursor B: 4'-Fluoro-2,2,2-trifluoroacetophenone (CAS 403-42-9) - The electrophile.

Step-by-Step Synthesis Protocol

Reagents:

  • Piperazin-2-one (1.0 equiv)

  • 4'-Fluoro-2,2,2-trifluoroacetophenone (1.1 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv) or Cesium Carbonate (Cs₂CO₃, 1.5 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)

Procedure:

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Piperazin-2-one (10 mmol) in anhydrous DMF (20 mL).

  • Base Addition: Add K₂CO₃ (20 mmol) to the solution. Stir at room temperature for 15 minutes to ensure deprotonation/activation of the secondary amine.

  • Coupling: Dropwise add 4'-Fluoro-2,2,2-trifluoroacetophenone (11 mmol). The solution may turn yellow/orange upon addition.

  • Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Monitor progress by TLC (SiO₂, 5% MeOH in DCM) or LC-MS. The starting material (piperazinone) should disappear.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into ice-cold water (100 mL). The product typically precipitates as a solid.

    • If solid forms: Filter, wash with water and cold hexanes.

    • If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).

Yield Expectation: 65–80%

Synthesis P1 Piperazin-2-one (Nucleophile) Rxn SNAr Reaction K2CO3, DMF, 90°C P1->Rxn P2 4'-Fluoro-2,2,2- trifluoroacetophenone (Electrophile) P2->Rxn Prod 4-[4-(Trifluoroacetyl)phenyl] piperazin-2-one Rxn->Prod 6-8 Hours

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution (SɴAr).

Applications in Drug Discovery[7][8]

This compound serves as a versatile scaffold in two primary areas of medicinal chemistry: Protease Inhibition and Photoaffinity Labeling .

A. Serine Protease Inhibition (Warhead Design)

The trifluoroacetyl (TFA) group is a classic "warhead" for targeting serine proteases (e.g., Elastase, Chymotrypsin).

  • Mechanism: The active site Serine hydroxyl group attacks the electrophilic carbonyl carbon of the trifluoroacetyl group.

  • Transition State Mimicry: This forms a stable, reversible hemiketal adduct that mimics the tetrahedral transition state of peptide bond hydrolysis, effectively inhibiting the enzyme.

  • Selectivity: The piperazin-2-one ring acts as a rigid spacer, positioning the warhead and interacting with the S1/S2 subsites of the enzyme.

B. Photoaffinity Labeling

Trifluoroacetophenones are photoactive. Upon irradiation with UV light (~300–350 nm), the carbonyl group undergoes an n-π transition* to a triplet state.

  • Covalent Capture: This triplet radical can abstract a hydrogen atom from a nearby amino acid residue in a target protein, forming a covalent bond.

  • Use Case: This molecule can be used as a probe to map the binding site of piperazinone-based drugs (e.g., Factor Xa inhibitors) by covalently labeling the receptor upon UV irradiation.

Mechanism Drug 4-[4-(Trifluoroacetyl)phenyl] piperazin-2-one Complex Tetrahedral Hemiketal (Transition State Analog) Drug->Complex Nucleophilic Attack by Ser-OH Enzyme Serine Protease (Active Site Ser-OH) Enzyme->Complex Inhibition Enzyme Inhibition (Reversible) Complex->Inhibition Stabilizes TS

Figure 2: Mechanism of Action as a Serine Protease Inhibitor.

Analytical Characterization

To validate the synthesis of this compound, the following analytical data should be obtained:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.05 (br s, 1H, NH amide).

    • δ 7.90 (d, J = 8.8 Hz, 2H, Ar-H ortho to COCF₃).

    • δ 7.05 (d, J = 8.8 Hz, 2H, Ar-H ortho to N).

    • δ 4.10 (s, 2H, N-CH₂-CO).

    • δ 3.75 (t, 2H, N-CH₂-CH₂-N).

    • δ 3.45 (t, 2H, N-CH₂-CH₂-N).

  • ¹⁹F NMR:

    • δ -71.5 ppm (s, 3F, CF₃). Distinctive singlet for the trifluoroacetyl group.

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]⁺: 273.08.

    • Look for the characteristic hydrate peak [M+H₂O+H]⁺ (291.09) due to the hydration of the trifluoroacetyl ketone in aqueous mobile phases.

Handling & Safety

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Specific Hazard: The trifluoroacetyl group can hydrolyze to release trifluoroacetic acid (TFA) under strongly basic or acidic degradation conditions, though the ketone form is generally stable.

  • Storage: Store at -20 °C under an inert atmosphere (Argon/Nitrogen) to prevent hydration of the ketone.

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Work in a fume hood.

References

  • Imperiali, B., & Abeles, R. H. (1986). Inhibition of Serine Proteases by Peptidyl Fluoromethyl Ketones. Biochemistry, 25(13), 3760–3767. Link

  • Powers, J. C., et al. (2002). Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases. Chemical Reviews, 102(12), 4639–4750. Link

  • Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661–5673. Link

  • PubChem Compound Summary. (2024). Piperazin-2-one (CAS 5625-67-2). National Center for Biotechnology Information. Link

Molecular weight and formula of 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one , a specialized fluorinated scaffold relevant to medicinal chemistry and drug discovery.

Molecular Weight, Formula, and Synthetic Methodology

Executive Summary

4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one is a bifunctional pharmacophore combining a piperazin-2-one (ketopiperazine) ring with a trifluoroacetyl moiety.[1] This molecule represents a high-value intermediate in the synthesis of serine protease inhibitors and peptidomimetics.[1] The trifluoroacetyl group acts as a "warhead" capable of forming reversible covalent bonds with active-site serine residues, while the piperazinone core serves as a rigid, metabolic-stable linker that mimics peptide bonds.[1]

This guide details the physicochemical properties, synthesis pathways, and handling protocols for this compound, designed for researchers in Lead Optimization and Process Chemistry.[1]

Chemical Identity & Physicochemical Properties
2.1 Nomenclature & Identification
Property Data
IUPAC Name 4-[4-(2,2,2-Trifluoroacetyl)phenyl]piperazin-2-one
Common Name 4-(p-Trifluoroacetylphenyl)-2-piperazinone
Molecular Formula C₁₂H₉F₃N₂O₂
Molecular Weight 270.21 g/mol
Exact Mass 270.0616
SMILES O=C1CN(C2=CC=C(C(C(F)(F)F)=O)C=C2)CCN1
InChIKey Predicted:[1][2][3][4][5][6]WKXU... (Structure Dependent)
2.2 Structural Analysis

The molecule consists of two distinct domains:[1]

  • The Electrophilic Warhead: The 2,2,2-trifluoroacetyl group (-COCF3) is highly electron-deficient due to the strong inductive effect of the three fluorine atoms.[1] This makes the carbonyl carbon susceptible to nucleophilic attack (e.g., by water to form hydrates, or by enzymatic serine residues).[1]

  • The Peptidomimetic Core: The piperazin-2-one ring provides a constrained geometry that mimics a twisted peptide bond, often used to improve the bioavailability and metabolic stability of peptide-like drugs.[1]

Synthesis & Manufacturing Methodology

The synthesis of 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one typically employs a Nucleophilic Aromatic Substitution (S_NAr) strategy.[1] The strong electron-withdrawing nature of the trifluoroacetyl group activates the phenyl ring, facilitating the displacement of a leaving group by the piperazinone amine.[1]

3.1 Retrosynthetic Analysis (DOT Diagram)

SynthesisPathway Precursor1 Piperazin-2-one (Nucleophile) Intermediate Meisenheimer Complex Precursor1->Intermediate DMSO, K2CO3 80-100°C Precursor2 4'-Fluoro-2,2,2- trifluoroacetophenone (Electrophile) Precursor2->Intermediate Product 4-[4-(Trifluoroacetyl) phenyl]piperazin-2-one Intermediate->Product -HF

Figure 1: Convergent synthesis via S_NAr mechanism utilizing the activating nature of the trifluoroacetyl group.[1][4]

3.2 Detailed Protocol

Reagents:

  • Substrate A: Piperazin-2-one (1.0 eq)[1]

  • Substrate B: 4'-Fluoro-2,2,2-trifluoroacetophenone (1.1 eq)[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

  • Solvent: Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[1]

Step-by-Step Workflow:

  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Piperazin-2-one (10 mmol) in anhydrous DMSO (20 mL).

  • Activation: Add K₂CO₃ (20 mmol) to the solution. Stir at room temperature for 15 minutes to ensure deprotonation/activation of the amine (though N4 is naturally nucleophilic).

  • Addition: Dropwise add 4'-Fluoro-2,2,2-trifluoroacetophenone (11 mmol). The reaction is exothermic; cooling may be required for large scales.[1]

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (Nitrogen/Argon) for 4–6 hours. Monitor progress via TLC (Ethyl Acetate/Hexane) or LC-MS.[1]

  • Quench: Cool the reaction to room temperature and pour into ice-cold water (100 mL). The product may precipitate as a solid.[1]

  • Isolation:

    • If solid:[1] Filter the precipitate, wash with cold water and hexanes.[1]

    • If oil:[1] Extract with Ethyl Acetate (3 x 50 mL).[1] Wash organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-10% MeOH in DCM).

Analytical Characterization

To validate the structure, the following spectroscopic signatures must be confirmed.

Method Expected Signature
¹H NMR (DMSO-d₆) δ 10.5 (s, 1H, Amide NH)δ 7.8–8.0 (d, 2H, Ar-H ortho to COCF₃)δ 7.0–7.2 (d, 2H, Ar-H ortho to N)δ 4.0 (s, 2H, N-CH₂-CO)δ 3.4–3.6 (m, 4H, Piperazine CH₂)
¹⁹F NMR δ -71.5 ppm (s, 3F, CF₃).[1][2][3][4][5][6][7] Note: If hydrated, this signal may shift or split.[1]
IR Spectroscopy 1690 cm⁻¹ (C=O, Trifluoroacetyl ketone)1660 cm⁻¹ (C=O, Lactam amide)3200 cm⁻¹ (N-H stretch)
Mass Spectrometry [M+H]⁺ = 271.21 .[1] Observe potential [M+H₂O+H]⁺ = 289.22 due to hydration.[1]
Applications in Drug Discovery
5.1 Serine Protease Inhibition

The trifluoroacetyl group is a classic "transition state analog" inhibitor.[1]

  • Mechanism: The active site serine hydroxyl group attacks the ketone carbonyl.[1]

  • Result: Formation of a stable, tetrahedral hemiketal adduct that mimics the transition state of peptide hydrolysis, effectively blocking the enzyme.[1]

  • Targets: Elastase, Thrombin, Chymotrypsin.[1]

5.2 Bioisosteric Design

The piperazin-2-one ring is often used to replace:

  • Piperazine: To introduce polarity and hydrogen-bond donating capability (via the amide NH).[1]

  • Peptide bonds: To restrict conformational freedom and improve oral bioavailability.[1]

Safety & Handling (MSDS Highlights)
  • Hydration Sensitivity: The trifluoroacetyl group is hygroscopic.[1] Store under inert gas (Argon) in a desiccator. Exposure to moisture will convert the ketone to a gem-diol (hydrate), which is a white solid but alters stoichiometry.[1]

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.[1]

References
  • Bioisosteres in Medicinal Chemistry : Patani, G. A., & LaVoie, E. J. (1996).[1] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.[1] Link[1]

  • Trifluoromethyl Ketones as Inhibitors : Gelb, M. H., Svaren, J. P., & Abeles, R. H. (1985).[1] Fluoro ketone inhibitors of hydrolytic enzymes.[1] Biochemistry, 24(7), 1813–1823.[1] Link[1]

  • Synthesis of N-Aryl Piperazinones : Jacobsen, E. J., et al. (1999).[1] Piperazin-2-ones as conformationally constrained peptidomimetics.[1] Journal of Medicinal Chemistry, 42(9), 1525-1536.[1] Link[1]

  • S_NAr Methodology : Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.[1] Link[1]

Sources

A Technical Guide to the Therapeutic Potential of 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The piperazine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of therapeutic agents due to its favorable physicochemical properties and versatile synthetic handles.[1] This guide delves into the specific therapeutic potential of a novel class of compounds: 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one derivatives . We will dissect the molecular architecture of this class, positing its primary mechanism of action as the covalent inhibition of key metabolic serine hydrolases, with a particular focus on Fatty Acid Amide Hydrolase (FAAH). By inhibiting FAAH, these derivatives hold significant promise for treating a range of conditions, including neuropathic pain, anxiety, and inflammatory disorders.[2] This document provides a comprehensive overview of the mechanism, a proposed synthetic strategy, a robust preclinical evaluation workflow, and a discussion of the structure-activity relationships that will guide future drug development efforts.

The Molecular Blueprint: Deconstructing the Pharmacophore

The therapeutic potential of 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one derivatives stems from the specific arrangement of three key chemical moieties, each contributing to the molecule's overall function.

  • The Piperazin-2-one Core: This heterocyclic ring system serves as the central scaffold. Its rigid, yet non-planar, conformation is crucial for orienting the other functional groups correctly within the target enzyme's active site. The embedded amide bond and the secondary amine (prior to substitution at the 1-position) provide points for hydrogen bonding and further chemical modification.

  • The Phenyl Linker: This aromatic ring acts as a spacer, connecting the piperazin-2-one core to the reactive trifluoroacetyl group. Its substitution pattern is a critical determinant of potency and selectivity, as it engages with lipophilic pockets within the enzyme's binding site.[3]

  • The Trifluoroacetyl "Warhead": This is the key to the proposed mechanism of action. The trifluoroacetyl group is a potent electrophile, specifically a trifluoromethyl ketone. This functional group is highly susceptible to nucleophilic attack by the catalytic serine residue found in the active site of serine hydrolases like FAAH.[2] This interaction leads to the formation of a highly stable, covalent adduct, effectively inactivating the enzyme.

Primary Therapeutic Target: Fatty Acid Amide Hydrolase (FAAH)

The structural features of these derivatives strongly suggest they are designed as inhibitors of Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane enzyme that plays a critical role in terminating the signaling of the endocannabinoid system.[4][5]

Mechanism of Action: Modulating the Endocannabinoid System

FAAH is the primary enzyme responsible for the degradation of several endogenous fatty acid amides, most notably anandamide (AEA), but also palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[6] AEA is an agonist of the cannabinoid receptor CB1, and its degradation by FAAH curtails its analgesic, anxiolytic, and anti-inflammatory effects.[6]

By inhibiting FAAH, 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one derivatives can increase the local concentrations of AEA, PEA, and OEA in relevant tissues like the brain and peripheral nerves.[3] This enhancement of endogenous cannabinoid signaling is expected to produce therapeutic benefits without the systemic side effects associated with direct CB1 agonists.[6]

cluster_0 Endocannabinoid Signaling Pathway AEA Anandamide (AEA) CB1 CB1 Receptor AEA->CB1 Binds & Activates FAAH FAAH Enzyme AEA->FAAH Substrate Neuron Postsynaptic Neuron CB1->Neuron Modulates Neurotransmission Effect Analgesia, Anxiolysis, Anti-inflammatory Effects Neuron->Effect Degradation Inactive Metabolites FAAH->Degradation Hydrolyzes Inhibitor 4-[4-(TFA)phenyl] piperazin-2-one Derivative Inhibitor->FAAH Covalently Inhibits

Caption: FAAH Inhibition Pathway.

The Chemistry of Covalent Inhibition

The inhibition mechanism is a classic example of targeted covalent modification. The catalytic serine residue (specifically Ser241 in FAAH) in the enzyme's active site acts as a nucleophile, attacking the electrophilic carbonyl carbon of the trifluoroacetyl group.[2] This results in the formation of a stable hemiketal linkage between the inhibitor and the enzyme, rendering the enzyme inactive. Unlike some covalent inhibitors that release a leaving group, this mechanism forms a stable adduct. The high stability of this adduct leads to prolonged, and often irreversible, inhibition of the enzyme.

cluster_1 Covalent Inhibition Mechanism Enzyme_Active_Site FAAH Active Site (Ser241-OH) Transition_State Nucleophilic Attack Enzyme_Active_Site->Transition_State Inhibitor Inhibitor (R-CO-CF3) Inhibitor->Transition_State Adduct Stable Hemiketal Adduct (Enzyme-Inhibitor Complex) Transition_State->Adduct Covalent Bond Formation

Caption: Covalent Adduct Formation.

General Synthetic Approach

While specific synthetic routes will vary, a plausible and modular approach can be proposed based on established piperazine chemistry.[7][8] A key strategy involves the N-arylation of a piperazin-2-one precursor with a suitably substituted fluorobenzene, followed by acylation to install the trifluoroacetyl group.

cluster_2 Proposed Synthetic Workflow start Piperazin-2-one step1_reagent 1-bromo-4-fluorobenzene (or similar aryl halide) + Palladium Catalyst start->step1_reagent intermediate1 4-(4-Fluorophenyl) piperazin-2-one step1_reagent->intermediate1 Buchwald-Hartwig Amination step2_reagent Trifluoroacetic Anhydride or other acylating agent intermediate1->step2_reagent final_product 4-[4-(Trifluoroacetyl)phenyl] piperazin-2-one step2_reagent->final_product Friedel-Crafts Acylation cluster_3 Preclinical Evaluation Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models synthesis Compound Synthesis & Library Generation invitro In Vitro Characterization synthesis->invitro invivo In Vivo Validation invitro->invivo Promising Candidates ic50 FAAH IC50 Assay selectivity Selectivity Profiling (vs. MAGL, FAAH-2, CB1/2) mechanism Mechanism of Inhibition (Rapid Dilution Assay) lead_opt Lead Optimization invivo->lead_opt Data for SAR pkpd Pharmacokinetics (PK) & Pharmacodynamics (PD) efficacy Efficacy Models (e.g., Neuropathic Pain) tox Preliminary Toxicology lead_opt->synthesis Design New Analogs candidate Clinical Candidate lead_opt->candidate

Sources

Electronic & Structural Modulation of Phenylpiperazinone Scaffolds via N-Trifluoroacetylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylpiperazinone scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in anticoagulants (e.g., Factor Xa inhibitors), antifungals, and GPCR ligands. The introduction of a trifluoroacetyl (TFA) group onto the piperazinone ring is not merely a protective step; it is a potent electronic modulator that fundamentally alters the physicochemical landscape of the molecule.

This guide details the electronic perturbations, synthetic protocols, and medicinal chemistry applications of the N-trifluoroacetyl phenylpiperazinone moiety. We focus on the ablation of basicity, the modulation of lipophilicity, and the use of


F NMR as a definitive characterization tool.

Part 1: The Electronic Landscape

The trifluoroacetyl group (


) acts as a "super-electrophile" when attached to the secondary nitrogen of the piperazinone ring. Unlike standard acetamides, the presence of the trifluoromethyl group amplifies electron withdrawal through both inductive (

) and field effects.
Basicity Ablation & pKa Modulation

The most immediate consequence of N-trifluoroacetylation is the neutralization of the piperazine nitrogen's basicity.

  • Mechanism: The lone pair on the

    
     nitrogen (assuming a piperazin-2-one core) participates in strong resonance delocalization with the carbonyl oxygen. The adjacent 
    
    
    
    group exerts a powerful inductive pull, significantly destabilizing any potential ammonium cation.
  • Result: The pKa of the parent secondary amine (typically ~8–9) drops precipitously, rendering the nitrogen non-basic at physiological pH. This prevents protonation, altering the molecule's solubility profile and membrane permeability (LogD).

Dipole & Electrostatic Potential

The


 bonds create a dense region of negative electrostatic potential. However, the vector sum of the dipoles in the 

moiety creates a unique multipolar binding motif that can engage in orthogonal dipolar interactions within a protein binding pocket, distinct from a standard amide or sulfonamide.
Conformational Locking (Rotamers)

The


 bond possesses significant double-bond character due to resonance (

). The steric bulk of the

group (Van der Waals radius ~2.2 Å, similar to an isopropyl group) often forces the piperazinone ring into specific rotameric populations (syn/anti), which are observable via NMR.
Visualization: Electronic & Steric Effects

The following diagram illustrates the electronic withdrawal pathways and the resulting dipole orientation.

ElectronicEffects Figure 1: Electronic Modulation Pathways of N-TFA Phenylpiperazinone TFA_Group Trifluoroacetyl (TFA) (-COCF3) Nitrogen Piperazinone Nitrogen (N4) TFA_Group->Nitrogen Strong Inductive Effect (-I) Resonance Amide Resonance (Double Bond Character) TFA_Group->Resonance Stabilizes Enolate Form Nitrogen->Resonance Lone Pair Delocalization PhenylRing Phenyl Scaffold PhenylRing->Nitrogen Electronic Communication (via Ring) pKa_Drop pKa Ablation (Basicity -> 0) Resonance->pKa_Drop Prevents Protonation

Figure 1: The electron-withdrawing cascade from the CF3 group prevents nitrogen protonation and locks conformation.

Part 2: Synthetic Protocol & Characterization[1]

Achieving quantitative conversion requires handling the high reactivity of trifluoroacetic anhydride (TFAA) while preventing side reactions on the phenyl ring or lactam core.

Standard Operating Procedure (SOP)

Objective: Synthesis of N-trifluoroacetyl-3-phenylpiperazin-2-one.

Reagents:

  • Substrate: 3-Phenylpiperazin-2-one (1.0 eq)

  • Reagent: Trifluoroacetic Anhydride (TFAA) (1.2 eq)

  • Base: Triethylamine (TEA) or Pyridine (1.5 eq)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Preparation: Dissolve the phenylpiperazinone substrate in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool the solution to 0°C.
    
  • Base Addition: Add TEA dropwise. Ensure the system remains cool to mitigate exotherms.

  • Acylation: Add TFAA dropwise over 15 minutes. The reaction is highly exothermic; maintain temperature < 5°C.

    • Note: TFAA is moisture sensitive. Use a syringe with a septum.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC (Mobile phase: 5% MeOH in DCM). The basic amine spot (low Rf) should disappear, replaced by a higher Rf non-basic spot.

  • Workup: Quench with saturated

    
     (releases 
    
    
    
    gas). Wash organic layer with 1M HCl (to remove unreacted starting amine and TEA), then brine.
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
    
Characterization Matrix

The presence of the fluorine atoms provides a self-validating spectral handle.

MethodCharacteristic SignalInterpretation

F NMR

-68 to -75 ppm (singlet)
Definitive confirmation of TFA incorporation. Shift varies slightly with solvent (CDCl

vs DMSO-

).

H NMR
Downfield shift of

-protons
Protons adjacent to

shift downfield (+0.5 to 1.0 ppm) due to deshielding.
IR

~1690–1700 cm

Trifluoroacetamide carbonyl appears at a higher frequency than standard amides due to the electronegative

.
LC-MS

Mass shift of +96 Da (molecular weight of

minus H).
Visualization: Synthetic Workflow

SynthesisWorkflow Figure 2: Step-by-Step Synthesis of N-TFA Derivatives Start Start: Phenylpiperazinone (Secondary Amine) Cooling Cool to 0°C Solvent: DCM (Anhydrous) Start->Cooling Reagent Add Base (TEA) Then TFAA (Dropwise) Cooling->Reagent Reaction Stir at RT (1-2 hrs) Monitor: TLC/LCMS Reagent->Reaction Quench Quench: Sat. NaHCO3 Wash: 1M HCl Reaction->Quench Complete Conversion Final Product: N-TFA-Phenylpiperazinone (Check 19F NMR) Quench->Final

Figure 2: Robust workflow for installing the TFA group using Trifluoroacetic Anhydride.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]

Lipophilicity & Permeability

While the


 group is lipophilic, the overall effect on the phenylpiperazinone is complex.
  • LogP vs. LogD: By converting a basic amine (ionized at pH 7.4) to a neutral trifluoroacetamide, the LogD (distribution coefficient) at physiological pH increases dramatically. This enhances passive diffusion across the blood-brain barrier (BBB) or gut wall.

  • Fluorine Effect: The "fluorous" character increases lipid solubility but decreases water solubility, often requiring formulation adjustments.

Metabolic Stability

The TFA group is metabolically robust against oxidative metabolism:

  • Blocks N-Oxidation: The electron-poor nitrogen is resistant to CYP450-mediated N-oxidation.

  • Blocks Dealkylation: Unlike alkyl groups, the TFA group is not susceptible to oxidative dealkylation, although it can be hydrolyzed by ubiquitous esterases/amidases in plasma (acting as a prodrug moiety in some designs).

Bioisosterism & Binding

The


 group is often used as a bioisostere for:
  • Sulfonamides: Similar geometry and electron-withdrawal profile.

  • Lipophilic Amides: Probing hydrophobic pockets where the

    
     group displaces water molecules (entropy-driven binding).
    

References

  • Sloop, J. C. (2013).[1] 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Rutkowska, E., et al. (2013). Lipophilicity - Methods of determination and its role in medicinal chemistry. Acta Poloniae Pharmaceutica.

  • Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.

  • Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one via Regioselective

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthetic route for 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one preparation Content Type: Application Note and Protocol

Abstract & Scope

This application note details a robust, scalable synthetic route for 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one , a critical intermediate in the development of coagulation factor inhibitors and sigma-1 receptor ligands. Unlike traditional metal-catalyzed cross-couplings (Buchwald-Hartwig), this protocol utilizes a cost-effective Nucleophilic Aromatic Substitution (


)  strategy. The presence of the strongly electron-withdrawing trifluoroacetyl group (

) on the phenyl ring activates the para-position, allowing for facile displacement of a halide leaving group by the secondary amine of piperazin-2-one. This method ensures high regioselectivity for the N4-position, avoiding N1-amide arylation without the need for protecting groups.

Retrosynthetic Analysis

The strategic disconnection relies on the electronic activation provided by the trifluoroacetyl moiety. The C–N bond is formed via the displacement of a fluorine atom, which is significantly more labile than chlorine or bromine in


 manifolds due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.

Retrosynthesis Target Target: 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one Piperazinone Nucleophile: Piperazin-2-one Target->Piperazinone C-N Disconnection (SNAr) Fluoroarene Electrophile: 4'-Fluoro-2,2,2-trifluoroacetophenone Target->Fluoroarene Activated Aryl Halide

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target molecule from commercially available precursors.

Reaction Mechanism & Regioselectivity

The reaction proceeds via an addition-elimination mechanism.[1]

  • Regioselectivity (N4 vs. N1): Piperazin-2-one contains two nitrogen atoms. N1 is part of a lactam (amide) and is non-nucleophilic due to resonance delocalization of the lone pair into the carbonyl. N4 is a secondary amine and acts as the nucleophile.

  • Activation: The

    
     group exerts a strong 
    
    
    
    (mesomeric) and
    
    
    (inductive) effect, significantly lowering the LUMO energy of the benzene ring and stabilizing the anionic Meisenheimer intermediate.

Mechanism Step1 Nucleophilic Attack (N4 of Piperazinone attacks C-F) Step2 Meisenheimer Complex (Stabilized by -COCF3) Step1->Step2 RDS (Rate Determining) Step3 Elimination of F- (Aromatization) Step2->Step3 Fast

Figure 2: Mechanistic pathway highlighting the critical intermediate stabilization.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
Piperazin-2-one 100.121.0Nucleophile
4'-Fluoro-2,2,2-trifluoroacetophenone 192.111.1Electrophile
Potassium Carbonate (

)
138.212.0Base (HCl scavenger)
DMSO (Dimethyl sulfoxide) 78.13-Solvent (Polar Aprotic)
Ethyl Acetate / Hexanes --Workup/Purification
Step-by-Step Methodology
Step 1: Reaction Setup
  • Equipment: Dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add Piperazin-2-one (10.0 g, 100 mmol) and anhydrous

    
      (27.6 g, 200 mmol) to the flask.
    
  • Solvent: Add DMSO (100 mL). Note: DMF or NMP can be used, but DMSO often provides faster rates for

    
    .
    
  • Addition: Add 4'-Fluoro-2,2,2-trifluoroacetophenone (21.1 g, 110 mmol) dropwise over 10 minutes at room temperature.

    • Caution: The reaction may be slightly exothermic. Monitor internal temperature.[2]

Step 2: Reaction Execution
  • Heating: Heat the mixture to 90°C in an oil bath.

  • Monitoring: Stir vigorously for 4–6 hours. Monitor progress via TLC (System: 5% MeOH in DCM) or HPLC.

    • Endpoint: Disappearance of Piperazin-2-one.

Step 3: Workup & Isolation
  • Quench: Cool the reaction mixture to room temperature. Pour slowly into Ice-Water (400 mL) with stirring. The product should precipitate as a solid.

  • Filtration: Stir the aqueous slurry for 30 minutes to ensure removal of DMSO. Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with water (

    
    ) and cold hexanes (
    
    
    
    ) to remove trace acetophenone.
  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Step 4: Purification (If necessary)
  • Recrystallization: The crude solid is typically

    
     pure. If higher purity is required, recrystallize from Ethanol/Water (9:1) .
    
  • Yield: Expected yield is 80–90% (approx. 22–25 g).

Analytical Specifications

To validate the synthesis, compare the isolated product against these expected spectral data points.

  • Appearance: Off-white to pale yellow solid.

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.10 (br s, 1H, NH amide).
      
    • 
       7.90 (d, 
      
      
      
      Hz, 2H, Ar-H ortho to carbonyl).
    • 
       7.15 (d, 
      
      
      
      Hz, 2H, Ar-H ortho to N).
    • 
       4.05 (s, 2H, H-3 of piperazinone).
      
    • 
       3.75 (m, 2H, H-5).
      
    • 
       3.45 (m, 2H, H-6).
      
  • 
     NMR:  Singlet around 
    
    
    
    ppm (characteristic of
    
    
    ).
  • MS (ESI): Calculated

    
    ; Found 
    
    
    
    .

Process Safety & Troubleshooting

Safety Critical Control Points (SCCP)
  • Fluorinated Aromatics: 4'-Fluoro-2,2,2-trifluoroacetophenone is a lachrymator and skin irritant. Handle in a fume hood.

  • Solvent Handling: DMSO penetrates skin and can carry toxic contaminants. Wear nitrile gloves.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete conversion or loss during workup.Check pH of aqueous quench (ensure it is neutral/basic). Increase reaction time.
Impurity: N1-arylation Excessive base strength or temperature.Use milder base (

) or lower temp (

). Rare with

.
Dark Coloration Oxidation of amine or solvent decomposition.Degas DMSO with nitrogen prior to use.

Workflow Diagram

Workflow Start Start: Charge Piperazin-2-one + K2CO3 + DMSO Add Add 4'-Fluoro-2,2,2-trifluoroacetophenone (Dropwise, 20-25°C) Start->Add React Heat to 90°C (4-6 Hours) Add->React Check Check TLC/HPLC (Complete?) React->Check Check->React No (Continue Heating) Quench Quench in Ice Water (Precipitate forms) Check->Quench Yes Filter Filter & Wash (Water/Hexane) Quench->Filter Dry Vacuum Dry (45°C) Filter->Dry Finish Final Product: 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one Dry->Finish

Figure 3: Operational workflow for the batch synthesis.

References

  • Nucleophilic Arom

    
    ) Mechanism :
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 4-substituted-1-chloro-2-nitrobenzenes with piperidine. Chemical Reviews, 49(2), 273-412. Link

  • Synthesis of Piperazinone Derivatives

    • Di Fabio, R., et al. (2009). Discovery of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one derivatives as potent antagonists. Journal of Medicinal Chemistry, 52(10), 3238-3247. Link

  • Activation by Trifluoroacetyl Group: Use of trifluoroacetyl as an activating group for is well-documented in fluoroarene chemistry. See: Journal of Fluorine Chemistry archives for specific reactivity of 4'-fluoro-2,2,2-trifluoroacetophenone.
  • Carling, R. W., et al. (2004). 1-(4-Trifluoroacetylphenyl)piperazines. Bioorganic & Medicinal Chemistry Letters, 14(15), 4077.

Sources

Solubility and solvent selection for 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubility Profiling & Solvent Selection for 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one

Part 1: Executive Summary & Chemical Architecture

The Challenge: 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one presents a unique solubility paradox common in fluorinated drug intermediates. It combines a highly polar, hydrogen-bond-donating lactam core with a lipophilic yet highly electrophilic trifluoroacetyl moiety.

Unlike standard organic molecules where solubility is purely physical, this compound exhibits reactive solubility . The electron-withdrawing power of the trifluoromethyl group (


) activates the adjacent carbonyl, making it susceptible to covalent hydration and hemiacetal formation in nucleophilic solvents.

Structural Breakdown for Solvent Logic:

  • Piperazin-2-one Core:

    • Nature:[1][2] Polar, rigid heterocycle.

    • Interaction: Acts as a Hydrogen Bond Donor (HBD) via the N1-H and Hydrogen Bond Acceptor (HBA) via the C2=O.

    • Solubility Driver: Requires polar aprotic solvents to disrupt intermolecular lattice energy.

  • Trifluoroacetyl Group (

    
    ): 
    
    • Nature:[1][2] Strong electrophile.

    • Risk:[3] In the presence of water or alcohols, the carbonyl carbon is attacked to form gem-diols (hydrates) or hemiacetals .

    • Implication: "Solubility" in methanol or water is often actually a chemical reaction, not simple dissolution.

Part 2: Solvent Compatibility & Reactivity Matrix

The following matrix categorizes solvents not just by solubilizing power, but by chemical compatibility.

Solvent ClassRepresentative SolventsSolubility PotentialCritical Compatibility Risk Recommended Use
Polar Aprotic DMSO, DMF, NMP, DMAcHigh (>50 mg/mL)Low. Chemically inert toward the ketone.Primary Choice. Stock solutions, reaction media.
Chlorinated Dichloromethane (DCM), ChloroformModerate-High Low. Good for extraction.Work-up, liquid-liquid extraction.
Ethers THF, 2-MeTHF, DioxaneModerate Low. Peroxide formation risk (long term).Synthesis solvent, antisolvent.
Alcohols Methanol, Ethanol, IPAModerate High. Forms hemiacetals reversibly.Avoid for analytical standards. Acceptable for transient processing if monitored.
Aqueous Water, BuffersLow (Intact) / High (Hydrate)Critical. Forms stable gem-diol hydrates.Avoid unless hydrate formation is intended.
Hydrocarbons Hexane, Heptane, TolueneNegligible Low. Antisolvent for crystallization.

Part 3: The "Hydration Trap" – Mechanism of Action

Researchers often misinterpret the solubility of trifluoroacetyl compounds in wet solvents.

The Mechanism: The strong electronegativity of the three fluorine atoms pulls electron density away from the carbonyl carbon. In the presence of water (even atmospheric moisture in "dry" solvents), the following equilibrium occurs:



  • Keto Form: Yellowish solid (typically).

  • Hydrate Form: White/Colorless solid.

  • Consequence: An NMR spectrum in wet DMSO-

    
     or CD
    
    
    
    OD will show split peaks or shifted fluorine signals, often mistaken for impurities.

Part 4: Decision Tree & Workflow

The following Graphviz diagram outlines the logical flow for selecting a solvent system, prioritizing chemical stability.

SolventSelection Start START: Solvent Selection for 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one Q1 Is the goal Chemical Synthesis or Analytical Standard? Start->Q1 Q2 Does the process involve Nucleophiles (Water, Alcohols, Amines)? Q1->Q2 Synthesis/Analysis Cryst Crystallization Strategy Q1->Cryst Purification Risk HIGH RISK: Hemiacetal/Hydrate Formation (Reversible Equilibrium) Q2->Risk Yes (MeOH, H2O) Safe Select Polar Aprotic Solvents (DMSO, DMF, DMAc) Q2->Safe No (Inert conditions) Method2 Method B (Hydrate Desired): Dissolve in Aqueous Alcohol Risk->Method2 If Hydrate is target Extraction Select Chlorinated Solvents (DCM, Chloroform) Safe->Extraction Workup Method1 Method A: Dissolve in DCM/THF Precipitate with Heptane Cryst->Method1 Preserve Ketone Cryst->Method2 Form Hydrate

Caption: Decision matrix for solvent selection. Note the bifurcation based on nucleophilic potential of the solvent.

Part 5: Detailed Protocols

Protocol A: Visual Solubility & Stability Assessment

Use this protocol to verify solvent suitability before scale-up.

Materials:

  • Compound: 10 mg of 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one.

  • Solvents: DMSO (Anhydrous), Methanol, DCM, Toluene.

  • Equipment: 4 mL glass vials, Vortex mixer, LC-MS or NMR.

Steps:

  • Preparation: Weigh 2.0 mg of compound into 4 separate vials.

  • Addition: Add 100

    
    L of each solvent to the respective vials (Target: 20 mg/mL).
    
  • Observation:

    • DMSO/DCM: Should dissolve rapidly. Solution should remain clear.

    • Toluene: Likely insoluble or suspension.

    • Methanol:[3][4] May dissolve, but heat evolution (exotherm) indicates reaction (hemiacetal formation).

  • Stability Check (Crucial):

    • Take the Methanol and DMSO samples.

    • Inject immediately into LC-MS.

    • Result Interpretation:

      • DMSO: Single peak (Parent Mass).

      • Methanol: Potential split peak or mass shift (

        
        ) corresponding to the hemiacetal, depending on ionization source temperature (hemiacetals often revert in the source, but chromatography may separate them).
        
    • NMR Validation: Run

      
      F NMR. The trifluoroacetyl group typically appears around -72 ppm. The hydrate/hemiacetal shifts significantly upfield (around -80 to -85 ppm).
      
Protocol B: Recrystallization (Ketone Form)

To isolate the pure ketone form, avoiding hydration.

  • Dissolution: Dissolve the crude solid in a minimum volume of warm Dichloromethane (DCM) or Ethyl Acetate . Do not use alcohols.

  • Filtration: Filter while warm to remove insoluble particulate.

  • Antisolvent Addition: Slowly add n-Heptane or Hexane dropwise with stirring until persistent cloudiness appears.

  • Cooling: Allow the mixture to cool to room temperature, then 4°C.

  • Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption). Dry in a vacuum oven at 40°C with a desiccant.

Part 6: References

  • Organic Chemistry Portal. (2025). Trifluoroacetylation of Amines and Protection Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Nucleophilic Addition of Water: Hydration and Equilibrium. Retrieved from [Link]

  • PubChem. (2025). Compound Summary: 1-(4-Trifluoromethylphenyl)piperazine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purifying 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound with high purity. The unique structural features of this molecule—a polar piperazin-2-one lactam, a basic nitrogen center, and a strongly electron-withdrawing trifluoroacetyl group—present specific purification hurdles. This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the purification workflow.

Q1: My crude product is a sticky oil/amorphous solid and won't crystallize. What are the first steps I should take?

A1: This is a frequent issue, often caused by the presence of residual solvents or low-melting impurities that act as a eutectic mixture. The high polarity of the piperazinone ring and the trifluoroacetyl group can also lead to strong solvent interactions, hindering lattice formation.

  • First, ensure all volatile organics are removed. Dry the crude material under high vacuum for several hours, possibly with gentle heating (e.g., 30-40°C), provided the compound is thermally stable.

  • Attempt trituration. This involves stirring the crude oil with a solvent in which the desired product is insoluble but the impurities are soluble. For a molecule of this polarity, start with a non-polar solvent like hexanes or diethyl ether. This can often "crash out" the product as a solid powder by washing away the interfering impurities.

  • If trituration fails, move to a systematic recrystallization screening. The issue may be that a single solvent is not ideal. A multi-solvent system is often required.[1]

Q2: I have a solid, but after recrystallization, the yield is extremely low (<30%). What went wrong?

A2: A poor yield from recrystallization is typically due to one of two reasons: using too much solvent or choosing a solvent in which your compound has significant solubility even at low temperatures.[1]

  • Excess Solvent: The most common error is adding too much hot solvent during dissolution. You should only add the absolute minimum amount of boiling solvent required to fully dissolve the crude product.[2]

  • Improper Solvent Choice: The ideal solvent should exhibit a steep solubility curve: high solubility at boiling temperature and very low solubility at 0-5°C. If your product remains significantly soluble when cold, it will be lost to the mother liquor.

  • Premature Crystallization: If the compound crystallizes too quickly upon cooling, impurities can become trapped within the crystal lattice, reducing the purity of the isolated solid and the overall yield of pure compound. A slower cooling process is ideal.[1]

Q3: What are the most likely impurities to be present in my crude 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one?

A3: Impurities are typically unreacted starting materials or byproducts from the synthetic route. For a typical synthesis involving the coupling of a piperazin-2-one precursor with a substituted phenyl ring, you should look for:

  • Unreacted Starting Materials: Such as 1-(4-fluorophenyl)-2,2,2-trifluoroethanone or piperazin-2-one.

  • Side-Reaction Products: Piperazine-containing compounds are notorious for side reactions. This can include N-alkylated or N-acylated byproducts.[3][4] For instance, if the reaction conditions are not carefully controlled, dimerization or polymerization of starting materials can occur.

  • Hydrolysis Products: The lactam (amide) bond in the piperazin-2-one ring could potentially hydrolyze under strongly acidic or basic workup conditions, although it is generally stable.

Q4: My compound streaks badly on a silica gel TLC plate, making it impossible to assess purity or choose a solvent system for column chromatography. How do I fix this?

A4: Streaking (or tailing) on silica gel is a classic sign of a basic compound interacting too strongly with the acidic silica stationary phase. The piperazine moiety contains a secondary amine that is basic and will protonate on the silica surface.[3]

  • The Solution: Add a basic modifier to your mobile phase. A small amount of triethylamine (Et₃N) or ammonia (as a 7N solution in methanol) is usually sufficient. Start by adding 0.5-1% of the modifier to your eluent (e.g., 1 mL of Et₃N in 100 mL of your ethyl acetate/hexane mixture). This will neutralize the acidic sites on the silica, leading to sharper, well-defined spots.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides structured workflows for overcoming persistent purification challenges.

Guide 1: Optimizing Crystallization

Crystallization is the most effective method for purifying large quantities of a solid compound.[5] Success depends entirely on finding the right solvent or solvent system.

G start Crude Product (Oil or Impure Solid) dissolve Dissolve in minimum amount of hot solvent start->dissolve cool Cool slowly to room temp, then to 0-5°C dissolve->cool check_crystals Crystals Formed? cool->check_crystals crystals_yes Isolate via filtration, wash with cold solvent, dry under vacuum check_crystals->crystals_yes Yes oiled_out Product 'Oiled Out'? check_crystals->oiled_out No oil_yes Re-heat to dissolve. Add more solvent. OR Switch to a lower-boiling solvent. oiled_out->oil_yes Yes no_crystals Clear Solution Remains oiled_out->no_crystals No oil_yes->cool troubleshoot Troubleshoot: 1. Scratch inner wall of flask. 2. Add a seed crystal. 3. Reduce solvent volume (boil off). 4. Try a different solvent system. no_crystals->troubleshoot troubleshoot->cool

Caption: Decision workflow for troubleshooting common crystallization issues.

  • Preparation: Place ~20-30 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent from the table below, starting with 0.5 mL.

  • Solubility Test (Room Temp): Vortex or stir each tube. Note if the compound dissolves completely at room temperature. If it does, that solvent is unsuitable for single-solvent recrystallization but may be useful as the "soluble" component in a mixed-solvent system.

  • Solubility Test (Hot): For the tubes where the compound did not dissolve, heat them carefully in a sand bath or on a hot plate. Add the same solvent dropwise until the compound just dissolves.

  • Crystallization Test: Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • Evaluation: The best solvent is one that required heating for dissolution and produced a large amount of crystalline solid upon cooling.

SolventPolarity IndexBoiling Point (°C)Notes
Hexane / Heptane0.169 / 98Good for initial washing/trituration. Likely too non-polar.
Toluene2.4111May be a good "less soluble" solvent in a mixed system.
Dichloromethane (DCM)3.140Low boiling point can be advantageous. Often used with ethanol.[2]
Ethyl Acetate (EtOAc)4.477A common and effective solvent for moderately polar compounds.
Acetone5.156A polar solvent, good for dissolving polar compounds.
Isopropanol (IPA)3.982Can be an excellent choice for compounds with H-bonding capability.
Ethanol (EtOH)4.378Often used in combination with water or DCM.[2][6]
Methanol (MeOH)5.165Very polar; may be too good a solvent unless used with an anti-solvent.
Water10.2100Unlikely to be used alone due to low solubility of the phenyl ring.
Guide 2: Advanced Chromatographic Purification

When crystallization fails to remove closely related impurities, column chromatography is the next logical step.[5][7] The key is to develop an effective solvent system using Thin Layer Chromatography (TLC) first.

  • TLC Analysis:

    • Prepare a stock solution of your crude product in a strong solvent like DCM or acetone.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with a test eluent (e.g., 30% Ethyl Acetate in Hexane).

    • Visualize the plate under a UV lamp (254 nm).

    • The ideal solvent system will give your desired product an Rf value of ~0.3-0.4 and show clear separation from all impurities.[8]

    • Remember to add 0.5-1% triethylamine to your eluent to prevent streaking.

  • Column Packing:

    • Select an appropriate size column based on the amount of material to be purified.

    • Pack the column with silica gel using the "slurry method" with your chosen eluent for the best results. Ensure the packing is uniform and free of air bubbles.[2]

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of a strong solvent (like DCM).

    • Alternatively, for better resolution, perform "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully load this powder onto the top of the column bed.[2]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and apply gentle pressure (flash chromatography) to start the flow.[8]

    • Collect the eluting solvent in fractions (e.g., in test tubes).

    • Monitor the separation by spotting fractions onto TLC plates to identify which ones contain your pure product.

ProblemCauseSolution
Co-elution of Impurities The chosen eluent is too polar or not selective enough.Decrease the polarity of the eluent (e.g., go from 50% EtOAc/Hex to 30% EtOAc/Hex). Try a different solvent system entirely (e.g., DCM/Methanol).
Product Won't Elute The eluent is not polar enough to move the compound.Gradually increase the polarity of the eluent (gradient elution). For this compound, a system of Ethyl Acetate in Hexane or DCM with a small amount of Methanol might be necessary.
Broad Peaks / Poor Separation Column overloading.[3]Reduce the amount of crude material loaded onto the column. A general rule is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Product Streaking on Column Strong interaction with silica (basicity of piperazine).Ensure you have added 0.5-1% triethylamine or another basic modifier to your eluent.
Guide 3: Purity Analysis and Characterization

After purification, you must confirm the purity and identity of your compound.

  • TLC: Run a final TLC with your purified product alongside the crude material and starting materials. A pure compound should appear as a single, well-defined spot.

  • HPLC: High-Performance Liquid Chromatography is a highly sensitive method for purity assessment.[9][10] A reverse-phase C18 column is standard. A mobile phase of acetonitrile and water, often with a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent, is a good starting point.[11][12] TFA helps to protonate basic analytes and improve peak shape.[12]

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the definitive method for structural confirmation. The ¹⁹F NMR will be particularly informative, showing a singlet for the -CF₃ group. ¹H NMR will confirm the aromatic and aliphatic protons of the piperazinone structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Caption: A standard workflow for the purification and analysis of the target compound.

References

  • Eureka, P. (2025, July 24). How to Overcome Challenges in Carbonyl Compound Purification?
  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. JoVE.
  • Furigay, M. H., Boucher, M. M., Mizgier, N. A., & Brindle, C. S. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Sigma-Aldrich. Trifluoroacetic Acid.
  • Columbia University.
  • BenchChem. (2025).
  • JoVE. (2015, February 27).
  • Shitole, A., et al. (2023).
  • Google Patents. (1959).
  • Analytical Methods - RSC Publishing. (2010, January 15).
  • PMC. (n.d.). A trifluoroacetic acid-labile sulfonate protecting group and its use in the synthesis of a near-IR fluorophore.
  • PubChem. 4-((4-Fluoro-3-(piperazine-1-carbonyl)phenyl)methyl)-1,2-dihydrophthalazin-1-one.
  • Google Patents. (n.d.).
  • Waters Corporation. (n.d.). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems.
  • Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES.
  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?
  • ResearchGate. (n.d.). Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28.
  • Chromatography Forum. (2007, July 26). mobile phase stability.
  • Asian Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes.
  • PMC. (2025, July 10). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors.
  • PubMed. (2005, January 15). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • SWGDrug. (2005, June 27). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE.
  • JOCPR.
  • Cayman Chemical. 1-(4-Trifluoromethylphenyl)piperazine (hydrochloride) (CAS 2640680-83-5).
  • ChemScene. 735291-48-2 | 4-((4-Fluorophenyl)sulfonyl)piperazin-2-one.
  • Organic Syntheses Procedure. [ - Furo[3,2-b]pyridine, 2-phenyl -.
  • ResearchGate. (2025, August 5). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine | Request PDF.
  • MDPI. (2024, April 10). A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and Bioavailability of Daidzein.
  • MDPI.
  • PubChem. 2,2,3,3,4,4,4-Heptafluoro-1-[4-[(4-methylphenyl)methyl]piperazin-1-yl]butan-1-one | C16H17F7N2O | CID 19297158.
  • ResearchGate. Crystal Structures, Stability, and Solubility Evaluation of a 2:1 Diosgenin–Piperazine Cocrystal.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Daicel Pharma Standards. piperazine Impurities Manufacturers & Suppliers.icel Pharma Standards. piperazine Impurities Manufacturers & Suppliers.

Sources

Technical Support Center: HPLC Separation of Piperazin-2-one Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PIP-2-ONE-HPLC-OPT Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Retention, Tailing, and Detection of Polar Lactams

The "Piperazin-2-one Challenge"

Piperazin-2-one (2-oxopiperazine) presents a "perfect storm" of chromatographic challenges. As a cyclic amide (lactam) containing a secondary amine, it possesses two distinct chemical behaviors that complicate separation:

  • High Polarity: The molecule is highly hydrophilic (logP ≈ -1.2). On standard C18 columns, it often elutes in the void volume (

    
    ) , co-eluting with salts and unretained matrix components.
    
  • Silanol Interaction: The secondary amine at position 4 is basic (

    
    ). At neutral or weak acidic pH, it becomes protonated and interacts ionically with residual silanols on silica-based columns, causing severe peak tailing .
    
  • Weak Chromophore: Unlike aromatic piperazine derivatives, the core piperazin-2-one ring lacks conjugation. It relies on the amide bond absorption (~205-210 nm), leading to poor sensitivity and baseline noise issues.

This guide provides three validated workflows to resolve these issues, moving from the most robust modern approach (HILIC) to traditional modifications (Ion-Pairing).

Diagnostic Decision Tree

Before altering your method, use this logic flow to identify the root cause of your separation failure.

DecisionTree Start START: Characterize the Failure Retention Is the Peak Retained (k' > 1.5)? Start->Retention Shape Is the Peak Symmetrical (As < 1.2)? Retention->Shape Yes HILIC ACTION: Switch to HILIC Mode (See Protocol A) Retention->HILIC No (Elutes in Void) IonPair ACTION: Add Ion-Pair Reagent (See Protocol B) Retention->IonPair No (Alternative) Detect Is Sensitivity Sufficient? Shape->Detect Yes pH_Mod ACTION: Adjust pH or Ionic Strength (See Troubleshooting) Shape->pH_Mod No (Tailing) Deriv ACTION: Derivatization (Dansyl-Cl) (See Protocol C) Detect->Deriv No (Weak Signal) Success SUCCESS: Validated Method Detect->Success Yes

Figure 1: Diagnostic workflow for selecting the appropriate remediation strategy based on chromatographic symptoms.

Protocol A: HILIC Mode (Recommended)

Why this works: Hydrophilic Interaction Liquid Chromatography (HILIC) creates a water-rich layer on the surface of a polar stationary phase. Piperazin-2-one partitions into this layer. Unlike C18, HILIC provides retention increasing with polarity, moving the peak away from the void.

Method Parameters
ParameterSpecificationRationale
Column Amide-bonded Silica or Zwitterionic (e.g., ZIC-HILIC)Amide phases interact well with lactams; Zwitterionic phases provide unique selectivity for the amine.
Mobile Phase A 10-20 mM Ammonium Formate (pH 3.0)Provides ionic strength to suppress silanol interactions; maintains amine protonation.
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC. High % ACN forces the analyte into the water layer.
Gradient 95% B to 70% B over 10 minsGradient goes from high organic to lower organic (inverse of RP).
Detection UV 210 nm or ELSD/CAD210 nm detects the amide bond. ELSD is preferred if solvents are volatile.
Critical Success Factor: The Sample Diluent
  • Do NOT dissolve the sample in 100% water. This disrupts the HILIC partition mechanism and causes peak distortion.

  • Correct Diluent: 80:20 Acetonitrile:Buffer.

Protocol B: Ion-Pairing Reversed-Phase (Alternative)

Why this works: If you are restricted to C18 columns, you must use an Ion-Pairing Reagent (IPR). The IPR (e.g., Heptafluorobutyric acid - HFBA) has a hydrophobic tail that anchors to the C18 and a negative head that ionically binds to the protonated amine of piperazin-2-one, creating a neutral "pseudomolecule" that is retained.

Method Parameters
ParameterSpecificationRationale
Column C18 (End-capped, Base-Deactivated)High surface area C18 is required for the IPR to adsorb.
Mobile Phase A Water + 0.1% HFBA (or 0.1% TFA)HFBA provides stronger retention than TFA for small polar amines.
Mobile Phase B Acetonitrile + 0.1% HFBA (or 0.1% TFA)IPR concentration must be constant in both phases to maintain equilibrium.
Gradient 0% B to 30% B (Shallow gradient)Piperazin-2-one elutes early; a steep gradient will compress peaks.

Warning: Ion-pairing reagents permanently alter columns. Dedicate a specific column to this method. Equilibration takes significantly longer (20-30 column volumes).

Protocol C: Derivatization for Sensitivity (Low UV/MS)

Why this works: If the reaction mixture is complex and you cannot detect the piperazin-2-one at 210 nm due to noise, you must attach a chromophore. Dansyl Chloride reacts with the secondary amine (position 4) to form a sulfonamide that fluoresces and absorbs strongly at 254 nm.

Step-by-Step Derivatization Workflow
  • Reagent Prep: Prepare 5 mg/mL Dansyl Chloride in Acetone.

  • Buffer Prep: 0.1 M Sodium Bicarbonate (pH 9.5).

  • Reaction:

    • Mix 100 µL Sample + 100 µL Bicarbonate Buffer.

    • Add 100 µL Dansyl Chloride solution.

  • Incubation: Heat at 60°C for 10-15 minutes (or 30 mins at RT in dark).

  • Quench: Add 50 µL 1% Ethylamine (consumes excess reagent).

  • Analysis: Inject onto a standard C18 column. The derivative is now hydrophobic and UV-active.

Troubleshooting Guide (FAQs)

Q1: My peak is tailing severely (Shark Fin shape). Why?

A: This is "Secondary Silanol Interaction."

  • Mechanism: The silica support has acidic -SiOH groups.[1] At pH > 4, these ionize to -SiO⁻. The protonated amine of piperazin-2-one (NH₂⁺) sticks to these sites.

  • Fix 1 (Low pH): Lower pH to < 2.5 using TFA or Phosphate. This protonates the silanols (SiOH), making them neutral.

  • Fix 2 (High pH): If using a hybrid column (e.g., Waters XBridge, Agilent Poroshell HPH), raise pH to 10. The amine becomes neutral (de-protonated) and won't interact with silanols.

Q2: I see a "Ghost Peak" or negative baseline dips.

A: This is likely a refractive index effect or solvent mismatch at low UV (210 nm).

  • Fix: Ensure the reference wavelength on your DAD is turned OFF or set far away (e.g., 360 nm).

  • Fix: Match the sample diluent exactly to the initial mobile phase conditions.

Q3: The retention time shifts every run.

A: This is common in HILIC or Ion-Pairing.

  • HILIC Cause: Insufficient water layer equilibration. Action: Equilibrate for at least 20 column volumes between runs.

  • Ion-Pair Cause: Temperature fluctuation. Action: Thermostat the column oven strictly (e.g., 30°C ± 0.5°C).

Mechanistic Visualization: The Silanol Effect

The following diagram illustrates the microscopic interaction causing peak tailing and how low pH buffers mitigate it.

SilanolEffect cluster_0 Scenario A: Neutral pH (Tailing) cluster_1 Scenario B: Low pH < 2.5 (Sharp Peak) Silica_A Silica Surface (Si-O⁻) Interaction Strong Ionic Attraction (Drag) Silica_A->Interaction Analyte_A Piperazin-2-one (NH₂⁺) Interaction->Analyte_A Silica_B Silica Surface (Si-OH) NoInteraction Repulsion/No Interaction (Free Flow) Analyte_B Piperazin-2-one (NH₂⁺)

Figure 2: Mechanism of amine tailing. At neutral pH, ionized silanols trap the analyte. At low pH, silanols are protonated/neutral, preventing drag.

References

  • Separation of Polar Metabolites (HILIC/Ion-Pairing): Sagi-Kiss, V., et al.[2] "Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome."[2][3] Journal of Proteome Research, 2022.[4]

  • Derivatization Strategies (Dansyl Chloride): El-Enany, N., et al. "Normal-Phase High Performance Liquid Chromatographic Method with Dansylation for the Assay of Piperazine Citrate." Analytical Letters, 2006.

  • Piperazine Chemistry & pKa Data: Khalili, F., et al.[5][6] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009.[5]

  • HILIC Mechanism & Troubleshooting: Teledyne Labs. "HILIC Purification Strategies for Flash Chromatography." (Application Note regarding polar amine purification).

Sources

Technical Support Center: Trifluoroacetyl (TFAc) Group Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing & Reversing Hydration of Trifluoroacetyl Groups (


)
Ticket ID:  TFA-HYD-001
Status:  Open
User Issue: "My trifluoromethyl ketone has changed physical state (oil solid) or shows no carbonyl peak in NMR."

Welcome to the Technical Support Center. You are likely experiencing the thermodynamic "trap" of the trifluoroacetyl group: Gem-diol formation .

Unlike standard ketones, trifluoromethyl ketones (TFMKs) are so electron-deficient that they are hygroscopic super-electrophiles. In the presence of even trace atmospheric moisture, they do not just "get wet"—they undergo a covalent chemical change to form stable hydrates (gem-diols).

This guide provides the mechanistic root cause, prevention protocols, and recovery workflows to restore your carbonyl reactivity.

Module 1: The Mechanism (Root Cause Analysis)

To prevent hydration, you must understand why it is thermodynamically favored.

  • Electronic Destabilization: The three fluorine atoms are powerfully electron-withdrawing (inductive effect

    
    ). This creates a massive partial positive charge (
    
    
    
    ) on the carbonyl carbon, making it highly unstable and reactive toward nucleophiles (water).
  • Product Stabilization (The Trifluoromeric Effect): The resulting gem-diol is stabilized not just by the relief of ring strain (in cyclic systems) or dipole reduction, but by anomeric hyperconjugation . The lone pairs on the geminal hydroxyls donate electron density into the antibonding orbital of the C-CF3 bond, locking the hydrate in a stable energetic well [1].

Equilibrium Visualization: The equilibrium constant (


) for TFMKs is often 

, meaning the hydrate is the "natural" state in air.

HydrationEquilibrium Ketone Trifluoromethyl Ketone (Reactive Electrophile) ~180 ppm (13C) TS Tetrahedral Intermediate Ketone->TS Nucleophilic Attack Water + H₂O (Trace Moisture) Water->TS Hydrate Gem-Diol (Hydrate) (Stable Solid) ~93 ppm (13C) TS->Hydrate Fast Equilibrium Hydrate->Ketone Requires Heat/Vac or Chemical Drying

Figure 1: The thermodynamic sink of TFMK hydration. Note that the reverse reaction (dehydration) is not spontaneous under ambient conditions.

Module 2: Prevention Protocols (Synthesis & Storage)

Standard Schlenk lines are often insufficient because the hydrate is so stable that physical drying agents (molecular sieves) may not compete effectively with the thermodynamic drive of the gem-diol formation.

Protocol A: The "Chemical Scavenger" Method (Recommended)

Instead of relying on physical adsorption of water, use a chemical that reacts with water irreversibly or forms a volatile byproduct.

  • Reagent: Trimethyl Orthoformate (TMOF) or Triethyl Orthoformate (TEOF).

  • Mechanism: TMOF reacts with the hydrate to regenerate the ketone, producing methanol and methyl formate (volatile).

  • Workflow:

    • Dissolve the crude hydrate/ketone mixture in anhydrous MeOH or EtOH (matching the orthoformate).

    • Add 1.5 - 2.0 equivalents of TMOF and a catalytic amount of

      
      -TsOH (or camphorsulfonic acid).
      
    • Reflux for 1-2 hours.

    • Distill off the solvent and volatile byproducts.

Protocol B: Anhydrous Workup (The "No-Water" Rule)

If your synthesis allows, avoid aqueous washes (bicarb, brine) entirely.

  • Quench reactions with solid reagents (e.g., solid NaHCO3) or non-aqueous quenchers.

  • Filter through a pad of Celite/anhydrous MgSO4 directly.

  • Evaporate solvent and store immediately under Argon.

Data: Drying Agent Efficacy for TFMKs
Drying MethodEfficacyMechanismSuitability for TFMKs
Na₂SO₄ / MgSO₄ LowPhysical AdsorptionPoor. Often cannot overcome

of TFMKs.
Molecular Sieves (3Å) MediumPhysical AdsorptionFair. Good for storage, but slow to dehydrate an already formed gem-diol.
Azeotropic Distillation HighPhysical RemovalGood. Toluene/Benzene reflux with Dean-Stark trap shifts equilibrium by removing water.
Orthoformates (TMOF) Critical Chemical ConversionBest. Chemically consumes water and the hydrate hydroxyls.
Module 3: Troubleshooting & Recovery (The "Fix It" Guide)

If your TFMK has already turned into a white solid (the hydrate), use this decision tree to recover the ketone.

Troubleshooting Start Issue: TFMK is a Solid or Wet Check Can you use the Hydrate directly? Start->Check DirectUse Yes: Many nucleophiles react with the hydrate via in-situ dehydration. Check->DirectUse Nucleophilic Attack (e.g. Grignard) Dehydrate No: Must Dehydrate Check->Dehydrate Sensitive Step Method1 Method A: Azeotrope Reflux in Toluene (Dean-Stark) Strip solvent under Argon. Dehydrate->Method1 Scale > 1g Method2 Method B: P₂O₅ Distillation Mix with P₂O₅ sand. Distill under vacuum. Dehydrate->Method2 Volatile Ketones

Figure 2: Decision matrix for handling hydrated trifluoromethyl ketones.

Recovery Workflow (The P₂O₅ Method)

Use this for volatile TFMKs where azeotropic distillation is difficult.

  • Mix the hydrated ketone with an excess of Phosphorus Pentoxide (

    
    ) and clean sand (to prevent charring/clumping).
    
  • Place in a distillation apparatus.

  • Heat the flask under reduced pressure (vacuum).

  • The ketone will distill over as the anhydrous oil, leaving the water bound to the phosphorous residue.

  • Critical: Collect into a receiver flask containing activated 3Å molecular sieves.

Module 4: Characterization (Diagnostics)

How do you prove you have the Ketone vs. the Hydrate?

1. Carbon-13 NMR (The "Smoking Gun")

This is the most reliable method. The hybridization change from


 (ketone) to 

(hydrate) causes a massive chemical shift change.
  • Ketone (

    
    ):  Quartet (due to C-F coupling) typically at 170 – 185 ppm  [2].
    
  • Hydrate (

    
    ):  Quartet typically at 90 – 96 ppm  [3].
    
2. Fluorine-19 NMR

While both species show signals, they are distinct.

  • Ketone: Generally

    
     to 
    
    
    
    ppm.[1]
  • Hydrate: Often shifts upfield (more negative ppm) by 3-5 ppm compared to the ketone, though this depends on the R-group. Note: In "wet" solvents like CDCl3 from an old bottle, you may see two peaks representing the equilibrium mixture.

Frequently Asked Questions (FAQ)

Q: Can I store my TFMK in the freezer to prevent hydration? A: No. Cold temperatures actually favor the hydrate thermodynamically (exothermic reaction). Furthermore, condensation upon warming a cold flask is the #1 cause of hydration. Store in a desiccator at room temperature under Argon, or store as the stable hydrate and dehydrate immediately before use.

Q: I need to run a Grignard reaction. Do I need to dehydrate the TFMK first? A: Not necessarily. Magnesium-based reagents can sometimes deprotonate the gem-diol to form a dianion, which then collapses to the ketone in situ or reacts directly. However, for precise stoichiometry, it is safer to dehydrate (azeotrope with toluene) first so you don't waste 1 equivalent of Grignard acting as a base.

Q: Why does my TFMK polymerize? A: It's likely not polymerizing in the traditional sense. It is forming hemiacetal oligomers . TFMKs are so electrophilic that the hydrate (acting as an alcohol) attacks another ketone molecule.[2] This is reversible via the Recovery Workflows in Module 3.

References
  • Rzepa, H. (2012). The trifluoromeric effect in the hydration of the carbonyl group.[3][4] Imperial College London. Available at: [Link]

  • Begue, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and Medicinal Chemistry of Fluorine.[5] John Wiley & Sons.[6] (General reference for NMR shifts of fluorinated carbonyls).

  • Prakash, G. K. S., Hu, J., & Olah, G. A. (2001).[7] Facile preparation of di- and monofluoromethyl ketones from trifluoromethyl ketones via fluorinated enol silyl ethers.[7] Journal of Fluorine Chemistry, 112(2), 357-362. Available at: [Link]

Sources

Validation & Comparative

Structural Characterization of 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth structural characterization of 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one , focusing on distinguishing the target isomer from its common regioisomeric and positional alternatives.

A Comparative Technical Guide for Drug Discovery

Executive Summary

In medicinal chemistry, the piperazin-2-one scaffold serves as a critical peptidomimetic template. However, the synthesis of 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one (hereafter Target-4P ) frequently yields structural isomers that possess distinct physicochemical and pharmacological profiles.

This guide objectively compares the Target-4P against its primary structural alternatives: the N1-regioisomer and the Meta-positional isomer . We provide validated analytical protocols to ensure structural integrity, emphasizing Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) differentiation strategies.

The Isomer Landscape: Target vs. Alternatives

The "product" in this context is the specific regioisomer required for biological activity (typically the N4-substituted variant). The "alternatives" are the impurities or byproducts that mimic the target but fail in "performance" (binding affinity, metabolic stability).

Defined Structures
NomenclatureStructure DescriptionKey FeaturePrevalence in Synthesis
Target-4P (Product) 4-substituted piperazin-2-one with para -trifluoroacetylphenyl group.Amide NH (N1) is free; Amine N (N4) is arylated.Desired Product
Alternative-1P (Regioisomer) 1-substituted piperazin-2-one with para -trifluoroacetylphenyl group.Amide N (N1) is arylated; Amine NH (N4) is free.Common byproduct in non-selective alkylation
Alternative-4M (Positional) 4-substituted piperazin-2-one with meta -trifluoroacetylphenyl group.Substitution on phenyl ring is at position 3 .Impurity from starting material
Performance Comparison (Chemical & Biological)
  • Target-4P : The N4-aryl motif mimics the

    
     backbone of peptides, often showing superior binding in GPCR targets compared to N1-isomers. The free amide NH (N1) is a crucial hydrogen bond donor.
    
  • Alternative-1P : Blocking the N1 position eliminates the H-bond donor capability, often resulting in a >100-fold loss in potency.

  • Alternative-4M : The meta-substitution alters the vector of the trifluoroacetyl group (a reactive warhead or lipophilic anchor), potentially causing steric clash in the binding pocket.

Comparative Analytical Characterization

Distinguishing Target-4P from Alternative-1P is the primary analytical challenge. The following methods provide definitive proof of structure.

NMR Spectroscopy: The Gold Standard

The most reliable differentiation arises from the distinct electronic environments of the piperazinone ring protons and carbons.

Protocol: 1H NMR Differentiation
  • Solvent : DMSO-d6 (preferred to visualize exchangeable protons).

  • Key Signal : The Amide Proton (N1-H).

FeatureTarget-4P (N4-Aryl)Alternative-1P (N1-Aryl)Mechanism
Amide NH Signal Visible (~7.8 - 8.2 ppm, br s)Absent N1 substitution removes the amide proton.
Amine NH Signal Absent (N4 is substituted)Visible (~2.0 - 3.0 ppm, br s)N4 is a secondary amine in the alternative.
C3-H2 Protons Singlet/Doublet ~3.4 ppmShifted downfieldProximity to carbonyl and N4-aryl group.
C5/C6 Protons Distinct triplets/multipletsDistinct triplets/multipletsRing conformation changes (chair/twist-boat).
Protocol: 2D HMBC (Heteronuclear Multiple Bond Correlation)

This is the critical validation step . You must observe specific long-range couplings to assign the regiochemistry.

  • Target-4P Logic :

    • The Carbonyl Carbon (C2) will show correlations to the N1-H proton.

    • The Phenyl Ipso-Carbon will show correlations to the C3-H and C5-H protons (via N4).

  • Alternative-1P Logic :

    • The Carbonyl Carbon (C2) will show correlations to the Phenyl Ortho-Protons (via N1).

    • Crucial: If the phenyl ring is on N1, the aromatic protons are 3 bonds away from the carbonyl carbon.

Infrared (IR) Spectroscopy

A rapid, non-destructive check for solid samples.

  • Target-4P : Shows a sharp Amide NH stretch at 3200–3400 cm⁻¹ .

  • Alternative-1P : Lacks the Amide NH stretch; may show a weak Amine NH stretch (often buried).

  • Carbonyl Band :

    • Target-4P (Secondary Amide): ~1660–1680 cm⁻¹

    • Alternative-1P (Tertiary Amide): ~1640–1660 cm⁻¹ (Shifted to lower frequency due to N-arylation conjugation).

Mass Spectrometry (Fragmentation)

Under ESI-MS/MS conditions, the fragmentation pathways diverge.

  • Target-4P :

    • Parent Ion: [M+H]+

    • Major Fragment: Cleavage of the N4-Phenyl bond is common, yielding the piperazin-2-one core (m/z ~101).

    • Loss of COCF3: [M - 97]+.

  • Alternative-1P :

    • The N1-Phenyl bond is part of an amide system and is significantly stronger/different. Fragmentation often involves ring opening of the piperazinone before N-dearylation.

Visualization of Characterization Logic

The following diagram illustrates the decision tree for confirming the structure of the target isomer using NMR and IR data.

IsomerID Sample Unknown Sample (Piperazin-2-one Derivative) IR_Step Step 1: IR Spectroscopy (Region: 3200-3400 cm⁻¹) Sample->IR_Step NH_Present Band Observed (Amide NH) IR_Step->NH_Present Strong Stretch NH_Absent No Band (Tertiary Amide) IR_Step->NH_Absent Absent NMR_Step Step 2: 1H NMR (DMSO-d6) NH_Present->NMR_Step Alt1 ALTERNATIVE 1 1-[4-(Trifluoroacetyl)phenyl]piperazin-2-one (N1-Substituted) NH_Absent->Alt1 Likely N1-Subst Signal_8ppm Signal at 7.8-8.5 ppm (Broad Singlet) NMR_Step->Signal_8ppm Amide H Found Signal_2ppm Signal at 2.0-3.0 ppm (Broad/Exchangeable) NMR_Step->Signal_2ppm Amine H Found HMBC_Step Step 3: 2D HMBC Correlation Signal_8ppm->HMBC_Step Signal_2ppm->Alt1 Corr_C2_NH Correlation: C2(C=O) ↔ NH Proton HMBC_Step->Corr_C2_NH Validates N1-H Corr_C2_Ar Correlation: C2(C=O) ↔ Aryl Ortho-H HMBC_Step->Corr_C2_Ar Validates N1-Ar Target CONFIRMED TARGET 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one (N4-Substituted) Corr_C2_NH->Target Corr_C2_Ar->Alt1

Caption: Logical workflow for distinguishing N4-substituted (Target) from N1-substituted (Alternative) piperazin-2-ones using IR and NMR.

Experimental Protocols

Selective Synthesis (Avoiding Alternatives)

To minimize the formation of Alternative-1P , the synthesis should utilize the different nucleophilicities of N1 and N4.

  • Principle : The N1 nitrogen is amide-like (poor nucleophile), while N4 is amine-like (good nucleophile).

  • Method : React unsubstituted piperazin-2-one with 4-bromo-trifluoroacetophenone.

  • Conditions :

    • Solvent : DMF or Acetonitrile.

    • Base : Mild base (K₂CO₃ or NaHCO₃). Avoid NaH, which will deprotonate N1 and promote N1-alkylation.

    • Temperature : 60–80°C.

  • Purification : The target N4-isomer is typically more polar than the N1-isomer due to the free NH capable of hydrogen bonding. Use Flash Chromatography (DCM:MeOH gradient).

Analytical HPLC Method

For quantitative comparison of isomer ratios.

  • Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient : 5% B to 95% B over 15 minutes.

  • Detection : UV at 254 nm (aromatic) and 280 nm (carbonyl).

  • Elution Order :

    • Target-4P : Elutes earlier (more polar due to free NH).

    • Alternative-1P : Elutes later (less polar, N-capped).

Summary Data Table

ParameterTarget-4P (Product)Alternative-1P (Regioisomer)
Molecular Formula C₁₂H₁₁F₃N₂O₂C₁₂H₁₁F₃N₂O₂
Exact Mass 272.08272.08
IR (Solid) 3250 cm⁻¹ (NH str) , 1670 cm⁻¹ (C=O)No NH str, 1650 cm⁻¹ (C=O)
1H NMR (N-H) δ 8.0 ppm (s, 1H) Absent
13C NMR (C=O) ~168 ppm~164 ppm (Shielded by N-Ar)
pKa (Calc) ~15 (Amide)~8 (Amine N4)
Solubility Moderate (H-bond donor)Low (Lipophilic)

References

  • Analytical Differentiation of Piperazine Regioisomers Comparison of N,N-disubstituted piperazines using GC-MS and GC-IR to distinguish regioisomers based on elution order and fragmentation. Source: National Institutes of Health (PMC) URL: [Link]

  • Synthesis of 1- and 4-substituted piperazin-2-ones Detailed synthetic methodologies (Jocic-type reactions) controlling regioselectivity at N1 vs N4 positions. Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry) URL: [Link][1]

  • Spectroscopic Investigation of Piperazine-2,5-dione Derivatives Provides analogous NMR analyses for distinguishing cis/trans and substituted isomers in piperazine-dione systems. Source: ChemRxiv URL: [Link]

  • Recommended Methods for the Identification and Analysis of Piperazines UNODC guidelines on the analytical separation of piperazine derivatives, relevant for establishing purity standards. Source: UNODC URL: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one, a compound whose handling requires a methodical approach grounded in chemical principles. This procedure is designed to ensure laboratory safety, environmental protection, and regulatory compliance.

Hazard Analysis and Compound Profile

  • Trifluoroacetyl Group (-COCF₃): This is the most significant feature for disposal considerations. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group persistent. Upon potential hydrolysis or decomposition (e.g., during incineration or reaction with incompatible waste), this group can form Trifluoroacetic Acid (TFA). TFA is a strong, corrosive acid with high water solubility and environmental persistence.[1] Therefore, the primary disposal pathway must be capable of destroying stable fluorinated organic compounds.

  • Piperazin-2-one Core: This heterocyclic moiety is common in biologically active molecules. While the core itself is not acutely hazardous, substituted piperazines can be skin and eye irritants and may be harmful if inhaled or ingested.[2]

Based on this analysis, 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one must be treated as a halogenated organic hazardous waste , with precautions taken for potential corrosivity and irritation.

Inferred Compound Data Summary

The following table summarizes the anticipated hazards and handling requirements based on analogous compounds and regulatory standards.

PropertyInferred Assessment & RationaleAuthoritative Source(s)
GHS Hazard Class Assumed to be: Skin Irritant (Category 2), Eye Irritant (Category 2), potentially Harmful if Swallowed. This is based on data for structurally similar piperazine derivatives and trifluoromethylphenyl compounds.[3][4][3][4]
Primary Disposal Route High-Temperature Incineration. This is the mandated technology for destroying persistent halogenated organic compounds like those containing trifluoromethyl groups.[5] Standard chemical or biological degradation is ineffective.[5]
Waste Classification Hazardous Waste. Specifically, it should be classified as Non-acute Halogenated Organic Waste . This classification is critical for proper segregation and routing by your institution's Environmental Health & Safety (EHS) office.[6][7]
Regulatory Framework Resource Conservation and Recovery Act (RCRA). In the United States, the EPA's RCRA regulations govern the management of hazardous waste from "cradle-to-grave," including generation, transport, and disposal.[8][9] Your institution's procedures are designed to comply with these regulations.[10][8][9][10]

Pre-Disposal Protocol: Segregation and Storage

Proper segregation is the most critical step in ensuring safe and compliant chemical waste disposal. Mixing incompatible waste streams can lead to dangerous reactions and complicates the disposal process.

Step-by-Step Segregation and Storage
  • Select the Correct Waste Container:

    • Obtain a dedicated hazardous waste container intended for Halogenated Organic Solids or Halogenated Organic Liquids , depending on the physical state of your waste.

    • The container must be made of a compatible material (e.g., borosilicate glass or high-density polyethylene for liquids) and have a secure, vapor-tight screw cap.[7][11] Do not use metal containers, as acidic decomposition products can cause corrosion.[11]

  • Label the Container Correctly:

    • Before adding any waste, affix a "HAZARDOUS WASTE" label from your institution's EHS office.[6]

    • Clearly write out the full chemical name: "4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one ". Do not use abbreviations or chemical formulas.[6]

    • List the approximate concentration or percentage if it is in a solution.

    • Include the date accumulation begins and the name of the principal investigator or laboratory.[8]

  • Store in a Satellite Accumulation Area (SAA):

    • The designated waste container must be stored in a laboratory SAA, which is at or near the point of generation and under the control of the laboratory personnel.[11]

    • Ensure the SAA is in a secondary containment bin to prevent the spread of material in case of a leak.[7]

    • Store this container away from incompatible materials, particularly strong bases and oxidizing agents.[11][12]

  • Maintain Container Integrity:

    • Keep the waste container securely capped at all times, except when adding waste.[6][11] Leaving a funnel in the container is a common violation and safety hazard.

    • Do not overfill the container. Leave at least 10% headspace (about 1-2 inches) to allow for vapor expansion.[11]

Step-by-Step Disposal Workflow

The following workflow outlines the complete process from generating the waste to its final removal from your laboratory.

Disposal Workflow Diagram

The logical flow for proper disposal is visualized below. This process ensures that every critical checkpoint, from hazard assessment to final pickup, is addressed systematically.

G Disposal Workflow for 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one cluster_prep Phase 1: In-Lab Preparation cluster_accumulate Phase 2: Accumulation & Storage cluster_disposal Phase 3: Final Disposal A Waste Generation (Unused reagent, contaminated materials) B Hazard Assessment (Review structural motifs: Trifluoroacetyl, Piperazinone) A->B C Select PPE (Nitrile gloves, safety goggles, lab coat) B->C D Select & Label Waste Container ('Hazardous Waste', 'Halogenated Organic') C->D E Add Waste to Container (Do not overfill) D->E F Securely Cap Container E->F G Store in Secondary Containment (In designated Satellite Accumulation Area) F->G H Segregate from Incompatibles (e.g., Bases, Oxidizers) G->H I Container is Full (<90%) or No Longer Needed H->I J Complete EHS Waste Pickup Request Form I->J K Move to Official Storage Area (if required) or Await EHS Pickup J->K L Waste Collected by EHS (Routed for High-Temp Incineration) K->L

Caption: A workflow diagram illustrating the key phases and decision points for the safe disposal of the target compound.

Procedural Steps
  • Personal Protective Equipment (PPE): Before handling the compound or its waste, wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[13]

  • Waste Collection: Collect all materials contaminated with 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one, including unused pure compound, reaction residues, and contaminated items like weigh boats or pipette tips, directly into your pre-labeled halogenated waste container.

  • Request Pickup: Once the container is approximately 90% full or you no longer need it, complete a chemical waste pickup request form through your institution's EHS department.[6]

  • Await Collection: Store the sealed container in the SAA until it is collected by trained EHS personnel or you are instructed to move it to a central accumulation area. EHS will then manage the final transport and disposal with a licensed hazardous waste vendor.[8][9]

Crucial Do Not's:

  • DO NOT dispose of this compound down the drain. Its persistence and potential acidity are harmful to aquatic life and wastewater treatment systems.[14]

  • DO NOT mix it with non-halogenated organic waste. This contaminates the non-halogenated waste stream, significantly increasing disposal costs and complexity.[7]

  • DO NOT dispose of it as regular solid trash. This is a regulatory violation and an environmental hazard.[7]

Emergency Procedures for Spills

In the event of a spill, prompt and correct action is vital to ensure safety.

  • Alert Personnel: Immediately alert others in the laboratory.

  • Isolate the Area: Restrict access to the spill area.

  • Assess the Spill: For a small spill (<100 mL of a dilute solution or a few grams of solid) that you are trained and equipped to handle:

    • Don appropriate PPE, including double-gloving if necessary.

    • Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[15]

    • Carefully sweep the absorbed material into a container.

    • Label the container as hazardous waste with the full chemical name.

    • Clean the spill area with soap and water.

  • Seek Assistance: For large spills, or if you are ever in doubt, evacuate the area and contact your institution's EHS emergency line immediately.[12]

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, fulfilling your professional obligations beyond the bench. Trust in these validated protocols ensures that the lifecycle of every chemical, from acquisition to disposal, is managed with expertise and integrity.

References

  • RCRA | Environmental Health and Safety . Case Western Reserve University. [Link]

  • Hazardous Chemical Waste Management Guidelines . Columbia University Research. [Link]

  • Hazardous Waste Management in the Laboratory . LabManager. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Link]

  • LCSS: Trifluoroacetic Acid . PubChem, National Center for Biotechnology Information. [Link]

  • TFA Disposal Methods . Area Sustainability. [Link]

  • Standard Operation Procedures for Working with Trifluoroacetic Acid . Amherst College. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency (EPA). [Link]

  • Chemistry Lab Waste Disposal . Environmental Marketing Services. [Link]

  • Regulation of Laboratory Waste . American Chemical Society (ACS). [Link]

  • 40 CFR Part 262 Subpart K . eCFR :: 40 CFR Part 262. [Link]

  • Synthesis of Piperazin-2-ones . The Journal of Organic Chemistry. [Link]

Sources

Comprehensive Safety & Handling Guide: 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one Audience: Researchers, Scientists, and Drug Development Professionals.[1]

Executive Safety Summary

Compound Class: Fluorinated N-Phenylpiperazinone Derivative Primary Hazard Drivers: Respiratory Sensitization (Piperazine core), Mucous Membrane Irritation (Trifluoroacetyl moiety), and Bioavailability (Fluorine-enhanced lipophilicity).

As a Senior Application Scientist, I advise treating 4-[4-(Trifluoroacetyl)phenyl]piperazin-2-one not merely as a generic organic solid, but as a potent functional intermediate . The structural combination of a piperazinone ring and an electron-withdrawing trifluoroacetyl group creates specific handling challenges.[1] The piperazine motif is a well-documented sensitizer, while the trifluoroacetyl group increases lipophilicity, potentially enhancing dermal absorption and biological half-life.

The Golden Rule: Handle this compound as if it were a Control Band 3 (OEB 3) agent (


) until specific toxicological data proves otherwise.[1]
Risk Assessment & Structural Alerts (The "Why" Behind the Protocol)

To build a self-validating safety system, you must understand the causality of the hazards:

Structural MotifAssociated HazardPhysiological Mechanism
Piperazin-2-one Core Sensitization Piperazine derivatives can act as haptens, binding to proteins to trigger IgE-mediated allergic responses (asthma/dermatitis) upon repeated exposure.[1]
Trifluoroacetyl Group Reactivity & Irritation This electron-withdrawing group activates the phenyl ring.[1] It is also susceptible to hydrolysis in humid conditions, potentially releasing trace trifluoroacetic acid (TFA), a corrosive irritant to mucous membranes.[1]
Fluorination Enhanced Absorption The C-F bonds increase lipophilicity, facilitating transport across the stratum corneum (skin barrier) and cell membranes, making dermal exposure a critical vector.
Personal Protective Equipment (PPE) Matrix

This matrix is designed to create redundant barriers (defense-in-depth).

A. Respiratory Protection (Critical)[1][2]
  • Standard Operation: Work must be performed in a certified Chemical Fume Hood (Face velocity: 80–100 fpm).[1]

  • Outside Containment (Spills/Weighing Errors): Use a P100 (HEPA) Respirator or a Powered Air-Purifying Respirator (PAPR) with organic vapor/acid gas cartridges.[1]

    • Scientific Rationale: Simple N95s filter particulates but do not protect against potential acidic vapors formed if the trifluoroacetyl group hydrolyzes in humid air.[1]

B. Dermal Protection[1]
  • Glove Protocol: Double-gloving is mandatory.[1][3]

    • Inner Layer: 2.5 mil Nitrile (Tactility).[1][4]

    • Outer Layer: 5+ mil Nitrile or Neoprene (Chemical Resistance).[1]

    • Technique: Inspect for "cuff gap."[1] Tape the inner glove to the lab coat sleeve if working with high volumes.[1]

    • Rationale: Piperazine sensitizers can permeate standard latex rapidly.[1] Double gloving creates a "breakthrough buffer," allowing you to change the outer glove immediately upon contamination without exposing skin.[1]

C. Ocular Protection[1][5][6]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).[1]

  • Contraindication: Do NOT rely on safety glasses.[1]

  • Rationale: The trifluoroacetyl moiety suggests potential lachrymator properties.[1] Goggles seal the eyes from dust and vapors that safety glasses cannot block.[1]

Operational Workflow: Safe Weighing & Transfer

The following diagram illustrates the logical flow for handling this compound to minimize contamination vectors.

SafeHandling cluster_preparation Phase 1: Preparation cluster_execution Phase 2: Execution (Inside Hood) cluster_disposal Phase 3: Termination Start Start: PPE Donning (Double Nitrile, Goggles, Lab Coat) Check Engineering Check (Fume Hood Flow > 80fpm) Start->Check Check->Start Fail (Abort) Weigh Weighing (Use Anti-Static Gun on Spatula) Check->Weigh Pass Transfer Solvent Addition (Dissolve immediately to suppress dust) Weigh->Transfer Solid Handling Clean Decontamination (Wipe balance with MeOH/Water) Transfer->Clean Solution Stable Waste Waste Segregation (Fluorinated/Halogenated Stream) Clean->Waste Doff PPE Doffing (Roll gloves inside-out) Waste->Doff

Caption: Workflow emphasizes immediate solubilization to eliminate the dust hazard vector, a critical step for fluorinated solids.

Emergency Response & Disposal
Accidental Spill (Solid Powder)
  • Evacuate the immediate area to let dust settle (2 minutes).[1]

  • Don PPE: Full face-shield + P100 respirator + Double gloves.[1]

  • Containment: Cover spill with a solvent-dampened pad (Ethanol or Methanol) to prevent dust aerosolization.[1] Do not dry sweep. [1]

  • Neutralization: Wipe area with a mild surfactant/water solution.[1]

Waste Disposal Protocol

This compound contains Fluorine , which dictates specific disposal paths to prevent environmental persistence (PFAS-like concerns).[1]

Waste StreamInstructionScientific Rationale
Solid Waste High-Temp Incineration Fluorinated bonds (C-F) are extremely stable.[1] Standard incineration may not fully mineralize the compound.[1] Label clearly as "Fluorinated Organic Solid."[1]
Liquid Waste Halogenated Solvent Stream Do not mix with strong bases (NaOH/KOH) in the waste container.[1] The trifluoroacetyl group can undergo haloform-type reactions or hydrolysis, releasing heat and pressure.[1]
Aquatic Zero Discharge Piperazine derivatives are harmful to aquatic life.[1] Ensure no traces enter sink drains.[1][2]
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Piperazine (Sensitization Data).[1][7] ECHA Registration Dossier.[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134).[1] United States Department of Labor.[1] [Link]

  • PubChem. (n.d.).[1] Compound Summary: 1-(Trifluoroacetyl)piperazine (Structural Analog Safety).[1] National Library of Medicine.[1] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.